1-Iodo-3-(methoxymethoxy)benzene
Overview
Description
1-Iodo-3-(methoxymethoxy)benzene is an organic compound with the molecular formula C8H9IO2. It is characterized by the presence of an iodine atom and a methoxymethoxy group attached to a benzene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Iodo-3-(methoxymethoxy)benzene can be synthesized through several methods. One common approach involves the iodination of 3-(methoxymethoxy)benzene using iodine and a suitable oxidizing agent. The reaction typically occurs under mild conditions, ensuring the selective introduction of the iodine atom at the desired position on the benzene ring .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often utilizing continuous flow reactors and advanced purification techniques to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions: 1-Iodo-3-(methoxymethoxy)benzene undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The methoxymethoxy group can be oxidized to form different functional groups.
Reduction Reactions: The compound can undergo reduction reactions to remove the iodine atom or modify the methoxymethoxy group.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in polar solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed:
Substitution Products: Depending on the nucleophile, various substituted benzene derivatives can be formed.
Oxidation Products: Oxidation can yield aldehydes, ketones, or carboxylic acids.
Reduction Products: Reduction typically results in the formation of deiodinated or demethoxymethoxylated compounds.
Scientific Research Applications
1-Iodo-3-(methoxymethoxy)benzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be employed in the study of biochemical pathways and enzyme interactions.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Iodo-3-(methoxymethoxy)benzene involves its interaction with molecular targets through electrophilic aromatic substitution. The iodine atom and methoxymethoxy group influence the reactivity of the benzene ring, making it susceptible to attack by electrophiles. This interaction can lead to the formation of various intermediates and products, depending on the reaction conditions and reagents used .
Comparison with Similar Compounds
1-Fluoro-3-iodo-5-(methoxymethoxy)benzene: Similar in structure but with a fluorine atom instead of a hydrogen atom at the 5-position.
1-Iodo-3-methoxybenzene: Lacks the methoxymethoxy group, making it less reactive in certain reactions.
Uniqueness: 1-Iodo-3-(methoxymethoxy)benzene is unique due to the presence of both an iodine atom and a methoxymethoxy group, which confer distinct reactivity and properties. This combination allows for versatile applications in synthesis and research .
Properties
IUPAC Name |
1-iodo-3-(methoxymethoxy)benzene | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9IO2/c1-10-6-11-8-4-2-3-7(9)5-8/h2-5H,6H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AKTLTICCMBBJPF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCOC1=CC(=CC=C1)I | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9IO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.06 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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